molecular formula C16H20N6O2 B2994951 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide CAS No. 2034408-67-6

3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide

Cat. No.: B2994951
CAS No.: 2034408-67-6
M. Wt: 328.376
InChI Key: OQCAYCHDTGRYHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide is a complex organic compound featuring a pyrazole ring, a pyrrole ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. The initial step involves the formation of the pyrazole ring, followed by the introduction of the pyrrole and oxadiazole rings. The reaction conditions typically include the use of strong bases or acids, depending on the specific synthetic route chosen.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

  • Chemistry: It can be used as a ligand in coordination chemistry, forming complexes with metal ions.

  • Biology: The compound may have biological activity, making it a candidate for drug development.

  • Medicine: Its unique structure could be explored for therapeutic uses, such as in the treatment of diseases.

  • Industry: It may find applications in materials science, particularly in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, if used as a drug, it may interact with molecular targets such as enzymes or receptors, leading to a biological response. The pathways involved would be specific to the biological system in which the compound is being studied.

Comparison with Similar Compounds

  • 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylpropan-1-amine

  • N-Methyl-3-(1-methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride

  • N-Methyl-1-(5-propyl-1H-pyrazol-3-yl)methanamine

Uniqueness: This compound is unique due to its combination of pyrazole, pyrrole, and oxadiazole rings, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

3-(3,5-dimethylpyrazol-1-yl)-N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6O2/c1-11-9-12(2)22(19-11)8-6-14(23)17-10-15-18-16(20-24-15)13-5-4-7-21(13)3/h4-5,7,9H,6,8,10H2,1-3H3,(H,17,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQCAYCHDTGRYHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCC(=O)NCC2=NC(=NO2)C3=CC=CN3C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.